molecular formula C20H29N5O3 B4586809 2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide

2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide

Cat. No.: B4586809
M. Wt: 387.5 g/mol
InChI Key: NPYPLTOSBXAZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide typically involves multiple steps, starting with the preparation of the piperazine core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain . By inhibiting this enzyme, the compound can increase acetylcholine levels, potentially improving cognitive function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of piperazine and phenylacetamide moieties allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-[1-[2-(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O3/c1-2-23-10-12-24(13-11-23)15-19(27)25-9-8-21-20(28)17(25)14-18(26)22-16-6-4-3-5-7-16/h3-7,17H,2,8-15H2,1H3,(H,21,28)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYPLTOSBXAZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide
Reactant of Route 5
2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.